molecular formula C15H37NO2Si2 B1312777 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine CAS No. 188538-25-2

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine

Cat. No.: B1312777
CAS No.: 188538-25-2
M. Wt: 319.63 g/mol
InChI Key: QBHFDKYSMRPDAY-UHFFFAOYSA-N
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Description

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine is a chemical compound with the molecular formula C₁₅H₃₇NO₂Si₂. It is known for its unique structure, which includes silicon atoms and ether linkages. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine typically involves the reaction of appropriate silane precursors with amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine is utilized in several scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine involves its interaction with molecular targets through its amine and ether functional groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved may include nucleophilic attack, hydrogen bonding, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one: This compound is similar in structure but contains a ketone group instead of an amine group.

    2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol: This compound has a hydroxyl group instead of an amine group.

Uniqueness

The presence of the amine group in 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine makes it unique compared to its analogs

Properties

IUPAC Name

1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H37NO2Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13H,11-12,16H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHFDKYSMRPDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H37NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461416
Record name 4,8-Dioxa-3,9-disilaundecan-6-amine, 2,2,3,3,9,9,10,10-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188538-25-2
Record name 4,8-Dioxa-3,9-disilaundecan-6-amine, 2,2,3,3,9,9,10,10-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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